
SP2509
説明
Overview of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and its Epigenetic Role
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a highly conserved flavin adenine dinucleotide (FAD)-dependent oxidative enzyme that plays a pivotal role in epigenetic regulation. f1000research.comnih.govmdpi.com It is the first histone demethylase enzyme to be identified, revolutionizing research in the field of epigenetics. f1000research.com LSD1's enzymatic activity involves the removal of methyl groups from lysine residues on histone and non-histone proteins. f1000research.comnih.gov
Histone Demethylation by LSD1 and Transcriptional Regulation
LSD1 primarily catalyzes the removal of mono- and di-methylation marks from lysine 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2) of histone H3. f1000research.comnih.govnih.govmdpi.comelifesciences.org The specific target of demethylation by LSD1 is context-dependent and influenced by its interacting partners. nih.govmdpi.com Demethylation of H3K4me1/me2 is generally associated with transcriptional repression, while demethylation of H3K9me1/me2 can lead to transcriptional activation. f1000research.comelifesciences.org This dual capacity allows LSD1 to function as both a transcriptional co-repressor and co-activator, depending on the specific genomic locus and the proteins it associates with. f1000research.comnih.gov Through these modifications, LSD1 influences chromatin structure and accessibility, thereby regulating gene expression. f1000research.comnih.gov
Involvement of LSD1 in Chromatin Remodeling Complexes (e.g., NuRD, CoREST)
LSD1 does not function in isolation but is a component of various multiprotein complexes that are crucial for chromatin remodeling and transcriptional regulation. f1000research.comnih.govmdpi.comcam.ac.ukbiorxiv.orgacs.org Two prominent complexes that incorporate LSD1 are the CoREST (REST corepressor) complex and the NuRD (nucleosome remodeling and deacetylase) complex. nih.govcam.ac.ukbiorxiv.orgacs.orgbjmu.edu.cnmdpi.comashpublications.org
The CoREST complex typically includes LSD1, CoREST (also known as RCOR1), and histone deacetylases (HDACs) such as HDAC1 and HDAC2. f1000research.comnih.govcam.ac.ukashpublications.org Within this complex, LSD1's activity is often directed towards H3K4me1/me2, contributing to gene repression. f1000research.comnih.gov The interaction between LSD1 and HDACs within the CoREST complex highlights a coordinated effort in chromatin modification, coupling histone demethylation and deacetylation. cam.ac.uk
LSD1 has also been identified as an integral component of the NuRD complex. biorxiv.orgbjmu.edu.cn The NuRD complex is a large assembly known for its ability to couple nucleosome remodeling with histone deacetylase activity. mdpi.com Its association with LSD1 adds histone demethylase activity to its repertoire, expanding its capacity to influence chromatin structure and gene expression. bjmu.edu.cn The NuRD complex generally functions as a transcriptional repressor. mdpi.com While the association of LSD1 with NuRD has been reported, some research indicates that the association might be context-dependent or that LSD1 might interact with components of NuRD, such as CHD4, without being a stable member of the entire complex in all cell types. biorxiv.orgresearchgate.net
The incorporation of LSD1 into these diverse complexes underscores its critical role in orchestrating complex transcriptional programs necessary for various biological processes, including development, cellular differentiation, and maintaining genome integrity. f1000research.comnih.govelifesciences.org
Identification and Characterization of SP2509 as an LSD1 Inhibitor
The significant role of LSD1 in epigenetic regulation and its implication in various diseases, particularly cancer, has made it an attractive target for therapeutic intervention. This has driven the search for small molecule inhibitors capable of modulating its activity.
Discovery through High-Throughput Screening Methodologies
This compound was identified as a potent inhibitor of LSD1 through high-throughput screening (HTS) methodologies. researchgate.netoup.comspringermedizin.denih.gov Specifically, high-throughput virtual screening was employed in its discovery. researchgate.netspringermedizin.de Another study identified this compound as an efficient inhibitor using a STAT3-driven luciferase reporter screening system, although its primary target was later confirmed to be LSD1-dependent. oup.comnih.govoup.com These screening approaches allowed for the rapid evaluation of large libraries of compounds to identify those with inhibitory activity against LSD1.
Selective Inhibition Profile of this compound against LSD1
This compound is characterized as a potent and selective inhibitor of LSD1. sigmaaldrich.comsigmaaldrich.commedchemexpress.com It demonstrates high potency with reported IC₅₀ values for LSD1 inhibition as low as 13 nM and Kᵢ values around 31 nM. researchgate.netsigmaaldrich.comsigmaaldrich.commedchemexpress.comaacrjournals.org A key aspect of this compound's profile is its selectivity over other related enzymes, particularly monoamine oxidases A and B (MAO-A and MAO-B), which share structural similarities with LSD1 due to their FAD-dependent catalytic mechanism. sigmaaldrich.comsigmaaldrich.comasm.org this compound exhibits significantly lower potency against MAO-A and MAO-B, with IC₅₀ values reported to be greater than 300 µM, indicating a selectivity of over 7,000-fold for LSD1 compared to MAO-A and MAO-B. sigmaaldrich.comsigmaaldrich.comasm.org This selectivity is crucial for minimizing off-target effects in research and potential therapeutic applications. researchgate.netasm.org this compound also shows selectivity over other enzymes such as lactate dehydrogenase, glucose oxidase, hERG, and several cytochrome P450 enzymes (CYP1A2, CYP2D6, CYP2C9, CYP2C19), inhibiting them at significantly higher concentrations than required for LSD1 inhibition. sigmaaldrich.comsigmaaldrich.com
Here is a summary of the inhibition profile data:
Enzyme/Target | IC₅₀ (nM) | Kᵢ (nM) | Selectivity Notes | Source |
LSD1 | 13 | 31 | Potent and selective | researchgate.netsigmaaldrich.comsigmaaldrich.commedchemexpress.comaacrjournals.org |
MAO-A | >300,000 | >7,000-fold selective over MAO-A/B | sigmaaldrich.comsigmaaldrich.comasm.org | |
MAO-B | >300,000 | >7,000-fold selective over MAO-A/B | sigmaaldrich.comsigmaaldrich.comasm.org | |
CYP1A2 | ≥ 10,000 | Inhibits at significantly higher conc. | sigmaaldrich.comsigmaaldrich.com | |
CYP2D6 | ≥ 10,000 | Inhibits at significantly higher conc. | sigmaaldrich.comsigmaaldrich.com | |
CYP2C9 | 8,040 | Inhibits at significantly higher conc. | sigmaaldrich.comsigmaaldrich.com | |
CYP2C19 | 9,760 | Inhibits at significantly higher conc. | sigmaaldrich.comsigmaaldrich.com | |
CYP3A4 | 2,610 | Inhibits only at >200-fold higher conc. | sigmaaldrich.com | |
Lactate Dehydrogenase | ≥ 8,000 | Little or no potency | sigmaaldrich.comsigmaaldrich.com | |
Glucose Oxidase | ≥ 8,000 | Little or no potency | sigmaaldrich.comsigmaaldrich.com | |
hERG | ≥ 8,000 | Little or no potency | sigmaaldrich.comsigmaaldrich.com |
Reversible and Non-Competitive Inhibition Kinetics
Introduction to this compound in Academic Research
This compound is a chemical compound that has garnered significant attention in academic research, primarily due to its role as a potent and reversible inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. stemcell.comselleckchem.comchemicalbook.in LSD1 is an epigenetic regulatory enzyme that plays a crucial role in gene expression by demethylating mono- and di-methylated lysine residues on histone H3. stemcell.comnih.gov This enzymatic activity influences transcriptional regulation and is implicated in various biological processes, including cell differentiation, embryonic development, and hormone signaling. researchgate.net Dysregulation of LSD1 has been observed in numerous cancers, highlighting its potential as a therapeutic target. stemcell.comnih.govresearchgate.net this compound's ability to inhibit LSD1 makes it a valuable tool for investigating the biological functions of this enzyme and its involvement in disease pathogenesis, particularly in the context of epigenetics and cancer biology. stemcell.comchemicalbook.inpnas.orgoup.com
Specificity over Other Oxidases (e.g., MAO-A, MAO-B, Lactate Dehydrogenase, Glucose Oxidase)
A key characteristic of this compound that makes it a valuable research tool is its selectivity for LSD1 over other related flavin-dependent amine oxidases. Studies have demonstrated that this compound is a selective histone demethylase LSD1 inhibitor with an IC50 of 13 nM in cell-free assays. selleckchem.comselleck.co.jpnih.govselleckchem.com Importantly, it shows no significant activity against monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), lactate dehydrogenase, and glucose oxidase. selleckchem.comchemicalbook.inselleck.co.jpnih.govselleckchem.com This high specificity is crucial for accurately attributing observed biological effects to LSD1 inhibition rather than off-target modulation of other enzymes. selleckchem.comnih.gov The activity of this compound against these other oxidases has been determined using commercially available kits, confirming its selectivity profile. selleckchem.comselleckchem.com
Here is a summary of this compound's inhibitory activity against LSD1 and other oxidases:
Enzyme | IC50 (nM) | Activity |
LSD1 (KDM1A) | 13 | Inhibitor |
MAO-A | >300,000 | No activity |
MAO-B | >300,000 | No activity |
Lactate Dehydrogenase | No data | No activity |
Glucose Oxidase | No data | No activity |
Note: IC50 values for MAO-A and MAO-B are typically reported as >300 µM, which translates to >300,000 nM. researchgate.net
Preclinical Research Significance of this compound
This compound holds significant importance in preclinical research due to its utility in dissecting the roles of LSD1 in various biological contexts, particularly in epigenetics and cancer.
Role as a Research Tool in Epigenetics and Cancer Biology
As a potent and selective LSD1 inhibitor, this compound serves as a critical research tool for understanding the epigenetic mechanisms regulated by LSD1. stemcell.comselleckchem.comchemicalbook.inpnas.orgoup.comuni.lunih.govuni-freiburg.de By inhibiting LSD1 activity, this compound can disrupt the formation of complexes that regulate gene expression, including those involved in cell growth and apoptosis in cancer cells. stemcell.com Research using this compound has demonstrated its ability to induce apoptosis and inhibit cell growth in various cancer cell lines and in vivo models, including human Ewing sarcoma, renal carcinoma, lung cancer, and acute myeloid leukemia (AML). stemcell.comoup.comnih.gov
Detailed research findings using this compound include:
Induction of apoptosis and reduction of tumor growth in human Ewing sarcoma cell lines and mouse xenograft models. stemcell.com this compound is a reversible, allosteric inhibitor of LSD1 that halts Ewing sarcoma cell proliferation, induces apoptosis, and blocks tumor growth in preclinical models. nih.govaacrjournals.orgaacrjournals.org
Downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 to induce apoptosis in human renal carcinoma cells. stemcell.comnih.govresearchgate.net
Inhibition of cell growth and induction of apoptosis in human lung cancer cell lines and in vivo mouse xenograft models. stemcell.com
Induction of apoptosis, reduction of colony formation, promotion of differentiation in human AML cells, and improvement of survival in AML mouse xenograft models. stemcell.com In AML cells, this compound inhibits the association of LSD1 with CoREST, increases promoter-specific H3K4Me3, and induces p53, p21, and C/EBPα. selleckchem.comselleckchem.com this compound also significantly inhibits the colony growth and induces apoptosis of OCI-AML3 cells. selleckchem.comselleckchem.com
Suppression of retinoblastoma growth by downregulating β-catenin signaling. nih.gov this compound treatment increases the levels of dimethylated histone 3 lysine 4 (H3K4me2) and inhibits the expression of β-catenin signaling pathway–related proteins in retinoblastoma cells. nih.gov
Exerting potential antitumor effects by targeting the JAK/STAT3 signaling pathway. oup.comoup.com this compound inhibits constitutive STAT3 activation and the expression of STAT3-driven downstream genes like Bcl-xL, c-Myc, and Cyclin D1. oup.comoup.com
This compound has also been instrumental in exploring LSD1's functions beyond its demethylase activity. Studies have shown that this compound can block demethylase-independent functions of LSD1 in prostate cancer, promoting the survival of lethal prostate cancer cell models independently of its demethylase function. pnas.org
Analog Development and Clinical Translation (e.g., SP2577/Seclidemstat)
The promising preclinical results obtained with this compound have paved the way for the development of analogs with improved pharmacological properties for potential clinical translation. nih.govreportablenews.com SP2577, also known as Seclidemstat, is a notable analog of this compound that has advanced to clinical trials. nih.govnih.govaacrjournals.orgreportablenews.comwp.gov.lkresearchgate.netresearchgate.netmdpi.com Seclidemstat is a potent and orally bioavailable inhibitor of LSD1 with an IC50 of 13 nM, similar to this compound. selleck.co.jp It is designed to improve upon some limitations of this compound by more thoroughly inhibiting LSD1's multiple functions in a reversible manner, with the potential for a more favorable safety profile. reportablenews.com
Preclinical studies with both this compound and Seclidemstat have demonstrated significant single-agent activity in various solid tumors and hematological malignancies. reportablenews.com They have also shown the potential to sensitize immune-refractory tumors to checkpoint inhibitors. reportablenews.com Seclidemstat has been evaluated in preclinical models of pediatric sarcomas, including Ewing sarcoma, rhabdomyosarcoma, and osteosarcoma, showing growth inhibition. researchgate.net Clinical trials are underway to evaluate Seclidemstat, including a Phase 1/2 trial in Ewing sarcoma and a Phase 1 trial in advanced solid tumors. reportablenews.commdpi.com
Here is a comparison of this compound and its analog Seclidemstat based on preclinical findings:
Feature | This compound | SP2577 (Seclidemstat) |
Target | LSD1 (KDM1A) | LSD1 (KDM1A) |
IC50 (LSD1) | 13 nM selleckchem.comselleck.co.jpnih.govselleckchem.com | 13 nM selleck.co.jp |
Mechanism | Potent, reversible inhibitor stemcell.comchemicalbook.inoup.com | Potent, reversible inhibitor reportablenews.com |
Solubility/Oral Bio. | Preclinical studies stemcell.comoup.comnih.gov | Improved solubility and oral bio. researchgate.net |
Preclinical Activity | Various cancers stemcell.comoup.comnih.gov | Various cancers, including sarcomas reportablenews.comresearchgate.net |
Clinical Translation | Preclinical analog nih.govaacrjournals.orgreportablenews.comresearchgate.netresearchgate.net | In clinical trials nih.govreportablenews.commdpi.com |
特性
IUPAC Name |
N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S/c1-13(17-12-15(20)5-6-18(17)24)21-22-19(25)14-3-2-4-16(11-14)29(26,27)23-7-9-28-10-8-23/h2-6,11-12,24H,7-10H2,1H3,(H,22,25)/b21-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUDGJUBIVEDTF-FYJGNVAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)C3=C(C=CC(=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)/C3=C(C=CC(=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Ii. Molecular Mechanisms of Action of Sp2509
Direct Inhibition of LSD1 Demethylase Activity
SP2509 functions as a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. stemcell.complos.orgnih.govsalariuspharma.com LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone and non-histone proteins. asm.orgnih.govacs.orgnih.gov this compound is characterized as a non-competitive inhibitor that interacts with the H3 pocket region of LSD1, suggesting an allosteric mechanism of inhibition. plos.orgacs.org Studies have determined the 50% inhibitory concentration (IC50) of this compound against LSD1 to be in the low nanomolar range, specifically reported as 13 nM. stemcell.comsalariuspharma.com
Impact on Histone Methylation Marks (e.g., H3K4me1/2, H3K9me1/2)
LSD1 primarily targets mono- and di-methylated lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2) on histone H3. nih.govacs.orgnih.govresearchgate.net The demethylation of H3K4me1/2 by LSD1 is generally associated with transcriptional repression, while demethylation of H3K9me1/2 can lead to transcriptional activation or repression depending on the genomic context. nih.govnih.gov Inhibition of LSD1 by this compound leads to an increase in the methylation levels of these histone marks. For instance, treatment with this compound has been shown to increase the levels of dimethylated histone 3 lysine 4 (H3K4me2). nih.gov This accumulation of methylation marks, particularly the permissive H3K4me3 mark, can influence gene expression by altering chromatin structure and accessibility to transcription factors. salariuspharma.com
Disruption of LSD1-Containing Protein Complexes (e.g., CoREST, NuRD)
LSD1 is a core component of several multiprotein transcription silencing complexes, notably the CoREST (REST corepressor) and NuRD (Nucleosome Remodeling and Deacetylase) complexes. salariuspharma.comacs.orgnih.govresearchgate.net These complexes integrate histone demethylase and deacetylase activities to regulate gene expression. salariuspharma.com this compound's inhibitory action extends beyond just the enzymatic activity of LSD1; it can also disrupt the association of LSD1 with its protein partners within these complexes. For example, this compound treatment has been shown to attenuate the binding of LSD1 with CoREST. salariuspharma.com This disruption of LSD1-containing complexes can interfere with their ability to regulate the transcription of target genes, including those involved in cell growth and apoptosis. stemcell.com Studies in Ewing sarcoma have shown that LSD1 is recruited by the fusion oncoprotein EWS/FLI as a member of the NuRD and CoREST complexes, and this compound can disrupt the transcriptional signature driven by EWS/ETS by inhibiting LSD1. nih.govaacrjournals.orgoncotarget.com While this compound has been hypothesized to allosterically disrupt interactions with protein partners like ZNF217, some studies suggest it may not directly engage the LSD1 target in certain contexts. acs.org
LSD1-Independent Mechanisms of Action
While primarily known as an LSD1 inhibitor, research indicates that this compound may also exert effects through mechanisms independent of LSD1 enzymatic inhibition. nih.govscichina.com One significant LSD1-independent mechanism identified is the modulation of the JAK/STAT3 signaling pathway. nih.govscichina.comoup.com
Modulation of JAK/STAT3 Signaling Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade involved in various cellular processes, including cell proliferation, survival, and differentiation. scichina.comoup.comoup.com Aberrant activation of the JAK/STAT3 pathway is frequently observed in various cancers and contributes to tumorigenesis and progression. scichina.comoup.comoup.comnih.govnih.gov this compound has been identified as a potent inhibitor of the JAK/STAT3 signaling pathway through high-throughput screening based on a STAT3-driven luciferase expression system. scichina.comoup.comoup.comnih.govresearchgate.net
A key aspect of this compound's effect on the JAK/STAT3 pathway is the inhibition of STAT3 activation, specifically its phosphorylation at tyrosine 705 (Tyr705). scichina.comoup.comresearchgate.net Phosphorylation at this residue is essential for STAT3 dimerization, nuclear translocation, and subsequent DNA binding and transcriptional activity. oncotarget.com this compound treatment has been shown to block STAT3 Tyr705 phosphorylation in a dose-dependent manner in various cancer cell lines. oup.comresearchgate.net While this compound was originally identified as an LSD1 inhibitor, studies suggest that this compound-mediated inhibition of STAT3 phosphorylation might be dependent on its original target LSD1 in cancer cells. scichina.comoup.comoup.comnih.govablesci.comresearchgate.net Additionally, this compound has been reported to specifically inhibit JAK activity, which is upstream of STAT3 phosphorylation. scichina.comoup.comoup.comnih.gov
Constitutive activation of STAT3 leads to the transcriptional upregulation of several genes that promote cell survival, proliferation, and cell cycle progression. oncotarget.comresearchgate.net Following the inhibition of STAT3 activation and phosphorylation, this compound treatment results in the downregulation of these key STAT3-driven downstream genes. scichina.comoup.comoup.comnih.govresearchgate.net Prominent examples include the anti-apoptotic protein Bcl-xL and the proliferation-related proteins c-Myc and Cyclin D1. scichina.comoup.comoup.comnih.govresearchgate.netresearchgate.netscispace.com The downregulation of Bcl-xL contributes to increased apoptotic cell death, while the decrease in c-Myc and Cyclin D1 expression can lead to cell cycle arrest, particularly in the G0/G1 phase. nih.govoup.com This coordinated downregulation of survival and proliferation genes underscores the impact of this compound on cellular processes regulated by the JAK/STAT3 pathway. scichina.comoup.comoup.comnih.gov
Table 1: Impact of this compound on STAT3 Downstream Genes
Gene | Function | Effect of this compound Treatment |
Bcl-xL | Anti-apoptotic | Downregulation |
c-Myc | Cell Proliferation | Downregulation |
Cyclin D1 | Cell Cycle Progression | Downregulation |
Direct Inhibition of JAK Activity
Research indicates that this compound can specifically inhibit the activity of Janus kinase (JAK). oup.comresearchgate.net This inhibition is associated with the modulation of the JAK/STAT3 signaling pathway. oup.comresearchgate.net The JAK/STAT pathway plays a crucial role in processes such as cell proliferation, survival, and differentiation, and its hyperactivation is linked to tumorigenesis and cancer progression. oup.com By inhibiting JAK activity, this compound can lead to the downregulation of downstream genes regulated by STAT3, including those involved in proliferation and survival. oup.comresearchgate.net
Engagement of Endoplasmic Reticulum (ER) Stress Response
This compound has been shown to induce the endoplasmic reticulum (ER) stress response. oncotarget.comaacrjournals.orgresearchgate.netnih.gov This mechanism contributes to its cytotoxic effects, particularly noted in Ewing sarcoma cells. oncotarget.com The engagement of the ER stress response is considered a key aspect of how this compound triggers apoptotic responses in these cells. oncotarget.comaacrjournals.orgresearchgate.netnih.gov Studies have confirmed that this compound treatment leads to the significant upregulation of genes associated with the unfolded protein response and ER stress pathways in sensitive cell lines. oncotarget.com
Potential Allosteric Inhibition of LSD1
This compound is recognized as an inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. nih.govstemcell.compnas.org While initially characterized as a potent, non-competitive, and reversible inhibitor of LSD1's demethylase activity, further studies suggest a potential allosteric mode of inhibition. pnas.orgresearchgate.netplos.orgnih.govacs.org This allosteric inhibition allows this compound to affect both demethylase-dependent and -independent functions of LSD1. nih.govacs.org The ability of this compound to act as an allosteric inhibitor is supported by its interaction with a specific pocket within the LSD1 enzyme. pnas.orgplos.orgresearchgate.net
Computational docking studies and experimental evidence suggest that this compound interacts with the H3 pocket of LSD1. pnas.orgplos.orgresearchgate.net This pocket functions as an allosteric site and influences the conformation and rotation of LSD1 domains. pnas.orgnih.govacs.org By binding to this site, this compound can alter the conformation of the substrate binding pocket, thereby blocking the binding of the histone H3 substrate and inhibiting demethylase activity. nih.govacs.orgfigshare.com This interaction with the H3 pocket distinguishes this compound from catalytic inhibitors that interfere with FAD binding. plos.org Furthermore, this allosteric binding can induce significant structural changes in LSD1, such as the bending of the Tower/CoREST domain, which can disrupt nucleosome substrate binding. nih.govacs.org
Effects on Cellular Processes
This compound has demonstrated notable effects on various cellular processes, with a significant focus on its ability to induce programmed cell death.
Induction of Apoptosis
A prominent effect of this compound is the induction of apoptosis in various cancer cell lines. oup.comresearchgate.netnih.govstemcell.comaacrjournals.orgnih.gov This has been observed in renal carcinoma, glioma, Ewing sarcoma, lung cancer, and acute myeloid leukemia cells. oup.comresearchgate.netnih.govstemcell.com this compound treatment leads to characteristic apoptotic morphological changes, including nuclear chromatin condensation, and an increase in the sub-G1 cell population. nih.gov Biochemical markers of apoptosis, such as PARP cleavage and increased caspase-3 activity, are also observed following this compound exposure. nih.govnih.gov The induction of apoptosis by this compound is associated with the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1. researchgate.netnih.govstemcell.comresearchgate.net Studies have shown that this compound can selectively induce apoptosis in cancer cells compared to normal cells. researchgate.netnih.gov
Downregulation of Anti-Apoptotic Proteins (e.g., Bcl-2, Mcl-1)
Research indicates that this compound exerts its pro-apoptotic effects, at least in part, by downregulating the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1. Studies in human renal carcinoma (Caki and ACHN) and glioma (U87MG) cells have demonstrated that treatment with this compound effectively induced apoptosis and led to a decrease in the expression levels of Bcl-2 and Mcl-1. jcpjournal.orgresearchgate.netresearchgate.netnih.govnih.gov Pharmacological inhibition and siRNA-mediated silencing of LSD1 expression were found to effectively downregulate these anti-apoptotic proteins. jcpjournal.orgresearchgate.netnih.govnih.gov Further mechanistic investigations revealed that this compound downregulated Bcl-2 expression at the transcriptional level. jcpjournal.orgnih.gov Interestingly, the modulation of Mcl-1 expression by this compound appears to occur at the post-transcriptional level. jcpjournal.orgresearchgate.netnih.govnih.gov Ectopic expression of Bcl-2 and Mcl-1 has been shown to significantly attenuate this compound-induced apoptosis, highlighting the importance of their downregulation in the compound's mechanism of action. researchgate.netnih.govnih.gov this compound has been reported to selectively induce apoptosis in cancer cells compared to normal cells. jcpjournal.orgresearchgate.netnih.gov
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest in various cancer cell lines, contributing to its anti-proliferative effects. nih.govoup.comnih.govscichina.comresearchgate.net This arrest prevents cancer cells from progressing through the cell cycle and dividing, thereby inhibiting tumor growth.
G1/S Phase Arrest
Specific studies have demonstrated that this compound induces cell cycle arrest at the G1/S phase transition. nih.govoup.comscichina.comresearchgate.netsemanticscholar.org For instance, in retinoblastoma (Y79 and Weri-RB1) cells, this compound treatment significantly induced G0/G1 cell cycle arrest. nih.gov Similarly, in clear cell renal cell carcinoma, this compound observably suppressed cell proliferation and induced G1/S phase arrest. nih.gov This G1/S arrest is suggested to be a mechanism by which this compound inhibits LSD1-induced cell proliferation. nih.gov In renal cancer cells, inhibition of LSD1 function by this compound could restore p21 levels, thereby inducing G1/S cell-cycle arrest. researchgate.net
Promotion of Autophagy
Several studies indicate that this compound can promote or activate autophagy, a cellular process involving the degradation and recycling of cellular components. oncotarget.comresearchgate.netselleckchem.combio-connect.nlmdpi.com Inhibition of LSD1 with this compound stimulated the expression levels of autophagy markers such as ATG7 and LC3-II in different cancer cells. oncotarget.com Fluorescent microscopic detection of puncta formation also indicated that inhibition of LSD1 with this compound stimulated autophagy. oncotarget.com Treatment with this compound has been shown to promote p62 transcription and enhance p62 protein stability, thereby activating cellular autophagy. researchgate.net In neuroblastoma cells, inhibition of LSD1 using this compound blocked LSD1 recruitment onto the SESN2 promoter and induced its expression, leading to the restoration of autophagy. mdpi.com
Inhibition of Cell Proliferation and Colony Formation
A consistent finding across numerous studies is the ability of this compound to inhibit cancer cell proliferation and colony formation in various cancer types. jcpjournal.orgresearchgate.netnih.govnih.govnih.govscichina.comresearchgate.netbio-connect.nlstemcell.comnih.govglpbio.comtargetmol.com this compound has been shown to suppress retinoblastoma growth by inhibiting cell proliferation and colony formation. nih.govnih.gov In renal carcinoma cells, this compound inhibited cell viability in a concentration- and time-dependent manner. nih.gov this compound also reduced malignant cell proliferation and colony formation in gynecologic malignancies. oncotarget.com Studies in prostate cancer cells have also demonstrated that this compound reduced colony formation. aging-us.com In acute myeloid leukemia (AML) cells, this compound significantly inhibits colony growth. selleckchem.comtargetmol.com This inhibitory effect on proliferation and colony formation is a key aspect of this compound's potential as an anti-cancer agent.
Iii. Therapeutic Applications and Preclinical Efficacy of Sp2509
Oncology Research
SP2509 has demonstrated preclinical efficacy in various cancer types, acting as a potent inhibitor of LSD1. stemcell.comselleckchem.com Its activity has been explored in both blood cancers and solid tumor settings. nih.govreportablenews.com
Hematologic Malignancies
Research into this compound has shown promising results in the context of hematologic malignancies, particularly acute myeloid leukemia. nih.govnih.govnih.gov
Acute Myeloid Leukemia (AML)
Acute myeloid leukemia is an aggressive hematological malignancy characterized by the rapid proliferation of blast cells and is associated with high rates of morbidity and mortality. tandfonline.com LSD1 is overexpressed in AML and represents a potential therapeutic target. nih.govtandfonline.com this compound, as an LSD1 inhibitor, has shown preclinical anti-leukemic activity in AML models. nih.govstemcell.comnih.govtandfonline.com Treatment with this compound has been shown to attenuate the binding of LSD1 with the corepressor CoREST, increase the permissive H3K4Me3 mark on target gene promoters, and increase the levels of p21, p27, and CCAAT/enhancer binding protein α in cultured AML cells. nih.govselleckchem.comnih.govabmole.commedkoo.comcaymanchem.com
Inhibition of Colony Growth
Preclinical studies have demonstrated that this compound treatment inhibits the colony growth of AML cells. nih.govselleckchem.comnih.govmedkoo.com This effect has been observed in various cultured human AML cell lines, including OCI-AML3, MV4-11, and MOLM13 cells. nih.govselleckchem.comabmole.com Inhibition of LSD1 through shRNA has also been shown to mimic the effect of this compound in inhibiting the suspension and colony growth of AML blast progenitor cells. ashpublications.org
Data on the inhibition of colony growth by this compound in specific AML cell lines:
Cell Line | Effect on Colony Growth | Reference |
OCI-AML3 | Significantly inhibits | selleckchem.comabmole.com |
MV4-11 | Inhibits | nih.govabmole.com |
MOLM13 | Inhibits | nih.govabmole.com |
HL-60 | Inhibits | ashpublications.orgresearchgate.net |
THP1 | Inhibits | ashpublications.orgresearchgate.net |
SKM1 | Inhibits | ashpublications.orgresearchgate.net |
Promotion of Differentiation
This compound has been shown to induce morphological features of differentiation in cultured and primary AML blasts. nih.govnih.govabmole.commedchemexpress.com This promotion of differentiation is a key aspect of its anti-leukemic activity, as high LSD1 expression is known to block differentiation in AML. nih.govnih.gov The induction of differentiation by this compound is associated with increased levels of proteins such as C/EBPα. nih.govnih.govabmole.commedkoo.comcaymanchem.com
Myelofibrosis
While the primary focus of preclinical research on this compound in hematologic malignancies has been AML, some studies have explored the potential of LSD1 inhibitors, including this compound, in other myeloid disorders such as myelofibrosis. connectedpapers.comresearchgate.net LSD1 inhibitors have been investigated for their potential to target leukemic stem cells and influence differentiation, which could be relevant in the context of myelofibrosis. tandfonline.comamazonaws.com Preclinical data has suggested some efficacy of LSD1 inhibitors in combination with other agents in myelofibrosis models. amazonaws.comresearchgate.net
Solid Tumors
Ewing Sarcoma
Ewing Sarcoma (ES) is a highly aggressive cancer characterized by chromosomal translocations leading to the expression of EWS/ETS fusion proteins nih.govmdpi.com. LSD1 is highly expressed in Ewing Sarcoma and is considered a therapeutic target nih.govresearchgate.net. Preclinical models have shown that this compound, a reversible allosteric inhibitor of LSD1, is efficacious in Ewing Sarcoma nih.govfrontiersin.org. This compound has shown single-agent efficacy in multiple xenograft models of Ewing Sarcoma, halting cell proliferation, inducing apoptosis, and blocking tumor growth nih.gov. An analog of this compound, seclidemstat (SP-2577), is currently undergoing clinical evaluation for relapsed or refractory Ewing Sarcoma mdpi.comnih.gov.
Mechanisms of resistance to this compound in Ewing Sarcoma are being investigated, with mitochondrial dysfunction identified as a potential contributor nih.govresearchgate.net. Resistance does not appear to be driven by mutations in KDM1A/LSD1 nih.gov. This compound treatment has also been shown to decrease both KDM1A mRNA and protein levels in Ewing Sarcoma cells oncotarget.com.
A key mechanism of this compound in Ewing Sarcoma involves its interference with the transcriptional activity of the oncogenic EWS/ETS fusion protein nih.govaacrjournals.org. This compound reverses the EWS/ETS transcriptional signature and impairs several associated oncogenic phenotypes nih.govaacrjournals.org. Inhibition of KDM1A (LSD1) through either genetic depletion or small molecule blockade with this compound reverses the EWS/ETS-driven transcriptional signature in Ewing Sarcoma nih.gov. Studies have shown that this compound comprehensively disrupts the transcriptional signature of EWS/ETS aacrjournals.org. The expression profiles induced by this compound strongly mimic those observed with genetic depletion of KDM1A aacrjournals.org.
Renal Cancer (Clear Cell Renal Cell Carcinoma)
In clear cell renal cell carcinoma (ccRCC), LSD1 inhibition has been shown to suppress tumor growth salariuspharma.comamazonaws.com. This compound has demonstrated cytotoxic effects against renal cancer cells stemcell.comdntb.gov.ua. Research indicates that this compound suppresses the growth of clear cell renal cell carcinoma, at least in part, by upregulating P21 signaling salariuspharma.comamazonaws.com. A study revealed that this compound observably suppressed cell proliferation, induced G1/S phase arrest, and mitigated renal xenograft tumor growth nih.gov. This compound also exerts cytotoxic effects against renal cancer cells through the downregulation of Bcl-2 and Mcl-1 stemcell.comdntb.gov.ua.
Lung Cancer (Lung Adenocarcinoma)
Preclinical investigations have indicated that LSD1 inhibition can lead to tumor growth arrest in lung adenocarcinoma, independent of driver mutations salariuspharma.comnih.govresearchgate.net. This compound has been shown to inhibit cell growth and induce apoptosis in human lung cancer cell lines and in vivo in a mouse xenograft model stemcell.com. Furthermore, studies suggest that LSD1 knockdown or its inhibition with this compound may enhance the response to gefitinib in non-small cell lung cancer researchgate.net.
Retinoblastoma (RB)
LSD1 is overexpressed in retinoblastoma tissues and cells, contributing to increased cancer cell viability and colony formation ability nih.govnih.govarvojournals.org. The LSD1 inhibitor this compound has demonstrated the ability to inhibit RB cell proliferation both in vitro and in vivo nih.govnih.govarvojournals.org. This compound has exhibited potent inhibitory effects on cell proliferation and colony formation, induced G1/S phase arrest and apoptosis in vitro, and ameliorated tumor growth in vivo in multiple retinoblastoma models nih.govarvojournals.org.
In retinoblastoma cells (Y79 and Weri-RB1), this compound inhibited cell viability in a concentration- and time-dependent manner nih.gov. The IC50 values for this compound in Y79 cells were 1.22 µM and 0.47 µM for 48 hours and 72 hours, respectively nih.gov. Weri-RB1 cells, which have high LSD1 expression, were found to be more sensitive to this compound, with IC50 values of 0.73 µM and 0.24 µM for 48 hours and 72 hours, respectively nih.gov.
A significant mechanism underlying this compound's effect in retinoblastoma is the suppression of the β-catenin signaling pathway nih.govnih.govarvojournals.orgvulcanchem.comresearchgate.netresearchgate.net. Treatment with this compound increases the levels of dimethylated histone 3 lysine 4 (H3K4me2) and inhibits the expression of β-catenin signaling pathway–related proteins in RB cells nih.govnih.govarvojournals.org. RNA sequencing and KEGG pathway analysis have revealed that the inhibitory effect of this compound is associated with genes involved in the Wnt signaling pathway nih.govarvojournals.orgresearchgate.net. Western blot assays have further illustrated that the protein levels of β-catenin, C-myc, and cyclin D3 decreased after this compound treatment nih.govarvojournals.orgresearchgate.net. The antitumor mechanism of this compound in retinoblastoma is at least partially mediated by the suppression of the β-catenin pathway nih.govarvojournals.org.
Prostate Cancer
This compound has shown preclinical activity in prostate cancer models salariuspharma.comfrontiersin.org. It has been observed to inhibit cell growth in various prostate cancer cell lines nih.gov. This compound suppressed cell invasive ability in prostate cancer cells with low or absent expression of the androgen receptor (AR) nih.gov. While it diminished proliferation in all prostate tumor cells tested, this effect was most pronounced in AR-positive cells, suggesting a predominant suppression through AR-associated genes nih.gov. Treatment with this compound in AR-positive prostate cells significantly increased the expression of p21 while decreasing the expression of Cyclin D1 nih.gov.
Studies also indicate that this compound can promote the survival of prostate cancer cells by downregulating FBXW7 protein levels, a mechanism that appears to be independent of its demethylase activity and the AR pathway frontiersin.org. Furthermore, this compound, acting as an allosteric LSD1 inhibitor, has been shown to suppress tumor growth in castration-resistant prostate cancer (CRPC) preclinical models independently of its demethylase function researchgate.netd-nb.info. In CRPC, this compound disrupts interactions between TBX2 and LSD1, as well as between TBX2 and GR (glucocorticoid receptor) researchgate.net. This compound is also considered a potential therapeutic molecule for neuroendocrine prostate cancer (NEPC), showing effectiveness in suppressing NE cell growth and good tolerability in in vivo models mdpi.com.
Retinoblastoma Cell Viability Inhibition by this compound (IC50 values)
Cell Line | Treatment Duration | IC50 (µM) |
Y79 | 48 hours | 1.22 |
Y79 | 72 hours | 0.47 |
Weri-RB1 | 48 hours | 0.73 |
Weri-RB1 | 72 hours | 0.24 |
Pancreatic Ductal Adenocarcinoma (PDAC)
This compound has shown efficacy in preclinical models of Pancreatic Ductal Adenocarcinoma (PDAC), a highly aggressive malignancy characterized by late detection and poor prognosis. researchgate.netmdpi.commednexus.org this compound, identified as a selective LSD1 inhibitor, significantly decreased the growth of various human PDAC cell lines, including PANC-1, PK-1, and KLM-1 cells, particularly under conditions of glycolysis suppression. researchgate.netnih.govresearchgate.net It also demonstrated an anti-tumoral effect in tumor-bearing mice. researchgate.netnih.gov
Efficacy under Glycolysis Suppression
PDAC cells can survive even when glycolysis is suppressed, often by enhancing mitochondrial oxidative phosphorylation and relying on fatty acid metabolism. researchgate.netnih.gov Under glycolysis suppression, this compound and another LSD1 inhibitor, OG-L002, disturbed fatty acid metabolism and led to the accumulation of lipid droplets. researchgate.netnih.govresearchgate.net This effect was attributed to the impairment of lipophagy, a process involving the degradation of lipid droplets, rather than bulk autophagy. researchgate.netnih.govresearchgate.net The anticancer effects of this compound on PDAC cells under glycolysis suppression appeared to be unrelated to LSD1 inhibition in some contexts, suggesting potential LSD1-independent mechanisms. researchgate.netnih.gov
Neuroblastoma and Ovarian Carcinoma
This compound has demonstrated efficacy in preclinical models of neuroblastoma and ovarian carcinoma. LSD1 is overexpressed in both neuroblastoma and ovarian cancer. nih.govaacrjournals.orgresearchgate.netaacrjournals.org Studies have shown that this compound can promote autophagy in neuroblastoma cells. researchgate.net In ovarian cancer, this compound has been shown to induce apoptosis in uterine serous cell carcinoma ARK2 cells and inhibit tumor growth in mice, partly by promoting p62 transcription and enhancing p62 protein stability, thereby activating cellular autophagy. researchgate.net this compound also showed cytotoxic effects against ovarian cancer serous cystadenocarcinoma ovarian cell line 3 (SKOV3). researchgate.net Sensitivity assessments indicated that while Ewing sarcoma cell lines were significantly more sensitive to this compound, neuroblastoma and ovarian cancer cell lines were also assessed for sensitivity. aacrjournals.orgnih.govaacrjournals.org
Breast Cancer
This compound has shown activity against breast cancer cells. LSD1 is overexpressed in breast cancer. nih.govnih.gov this compound has been reported to inhibit proliferation and survival in breast cancer cell lines. axonmedchem.com One study indicated that this compound exhibited antiproliferative activity against human MCF7 breast cancer cells with an IC50 of 0.637 µM after 48 to 72 hours. medchemexpress.com Another study using an ATPlite luminescence assay showed growth inhibition of MCF7 cells after 96 hours. medchemexpress.com Additionally, it has been shown that ablation of LSD1 promotes PD-L1 expression and antitumor immunity in breast cancer. aacrjournals.org
Data Table: Antiproliferative Activity of this compound in MCF7 Breast Cancer Cells
Cell Line | Assay | Timepoint (hrs) | IC50 (µM) |
MCF7 | MTT assay | 48 to 72 | 0.637 |
MCF7 | ATPlite luminescence | 96 | Not specified |
Liver Cancer
Preclinical studies have investigated the effects of this compound in liver cancer, specifically hepatocellular carcinoma (HCC). nih.govnih.gov KDM1A (LSD1) is highly dependent in liver cancer cells, and pharmacological inhibition with small-molecule inhibitors like this compound dramatically attenuated liver cancer cell growth in vitro. nih.gov In vivo experiments using HCC-PDX models demonstrated that this compound treatment elevated the expression levels of HNF4A and increased H3K4me1 modification within liver-TEs. nih.gov this compound also reduced the organoid formation ability of primary HCC cells. nih.gov While LSD1 inhibitors have shown potential for HCC treatment, their low efficiency has been noted, and some studies have explored combinations with other therapies. nih.gov
Esophageal Squamous Cell Carcinoma (ESCC)
This compound has been investigated for its therapeutic potential in Esophageal Squamous Cell Carcinoma (ESCC), an aggressive malignancy. nih.govnih.govijbs.commdpi.com LSD1 is required for ESCC growth, and this compound, as a specific LSD1 inhibitor, has shown promise as a viable target. nih.gov this compound treatment of ESCC cell lines increased the di-methylation levels of H3K4 and H3K9 in histone H3. nih.gov While single targeting of LSD1 may show weak tumoricidal effects, inhibiting multiple targets simultaneously is considered a rational strategy. nih.gov Dual administration of this compound and UNC0642 (a G9a inhibitor) markedly suppressed the proliferation in ESCC cells and decreased the expression of several genes implicated in ER stress. nih.govnih.gov Targeting ER stress has also been shown to enhance the sensitivity of ESCC cells to this compound and G9a treatment, suggesting a potential therapeutic strategy involving the LSD1-G9a-ER stress pathway for ESCC patients. nih.gov
Therapeutic Applications and Preclinical Efficacy of this compound
This compound is a chemical compound that has demonstrated therapeutic potential in preclinical studies, particularly through its antiviral and immunomodulatory activities. Its effects have been investigated in the context of various diseases, including viral infections and cancer.
Antiviral Research
Preclinical research has explored the antiviral properties of this compound against specific viruses, highlighting its potential as a therapeutic agent.
Herpes Simplex Virus 1 (HSV-1) Infection
Studies have indicated that this compound exhibits antiviral activity against Herpes Simplex Virus 1 (HSV-1), a common human pathogen responsible for oral and genital herpes. cedars-sinai.orgdermnetnz.orgmedbullets.com
Porcine Epidemic Diarrhea Virus (PEDV) Infection
This compound has also been evaluated for its antiviral efficacy against Porcine Epidemic Diarrhea Virus (PEDV), a coronavirus that significantly impacts the swine industry. researchgate.netnih.govnih.govtandfonline.comfrontiersin.org
In vitro studies have demonstrated that this compound significantly inhibits PEDV infection. researchgate.netnih.govnih.gov Assays evaluating the viral life cycle have shown that this compound primarily operates by impeding PEDV internalization into host cells and inhibiting viral replication, rather than affecting attachment or release. researchgate.netnih.govnih.gov The inhibitory effect of this compound on PEDV largely depends on the activity of its target protein, LSD1, as knockdown of LSD1 in Huh-7 cells also suppressed PEDV replication. researchgate.netnih.govnih.gov These results suggest that LSD1 may act as a restriction factor for PEDV, and this compound could be developed as an effective anti-PEDV agent by interfering with the viral infection process during internalization and replication. researchgate.netnih.govnih.govtandfonline.com
Data from in vitro studies on this compound's effect on PEDV infection in Vero cells (Figure adapted from search results researchgate.netresearchgate.net):
Treatment | PEDV ORF3 mRNA Level (Relative) | PEDV N Protein Expression (Western Blot) | PEDV Infection Efficiency (IFA) |
Control | High | High | High |
This compound (1µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Immunomodulation
Beyond its direct antiviral effects, this compound has shown promise in modulating the immune system, particularly in the context of anti-tumor responses.
Promotion of Anti-Tumor Immunity
Based on the available information from the search results, there is no specific data detailing the impact of the chemical compound this compound directly on Natural Killer (NK) cell activating receptors such as CD16 and NKG2D. The search results identify this compound primarily as a Lysine Specific Demethylase 1 (LSD1) inhibitor with demonstrated activity in preclinical studies on acute myeloid leukemia (AML) cells, where it affects processes like cell proliferation, differentiation, and apoptosis medkoo.comfrontiersin.org.
While the search results contain extensive information regarding the roles and modulation of NK cell activating receptors like CD16 and NKG2D in the context of immune responses and cancer frontiersin.orgmdpi.comfrontiersin.orgnih.govresearchgate.nethaematologica.orgnih.govnih.govmdpi.com, this information does not establish a direct link or provide research findings on how this compound specifically influences these receptors.
Therefore, it is not possible to generate content for section 3.3.1.1 focusing solely on the impact of this compound on NK cell activating receptors (CD16, NKG2D) based on the provided search results.
Iv. Combination Therapies and Synergistic Effects
Combination with Pan-Histone Deacetylase (HDAC) Inhibitors (e.g., Panobinostat)
Combinations of LSD1 inhibitors like SP2509 and pan-Histone Deacetylase (HDAC) inhibitors, such as panobinostat, have been investigated due to the involvement of both LSD1 and HDACs in the NuRD co-repressor complex and their roles in epigenetic regulation. nih.govresearchgate.netnih.govnih.gov This combination strategy aims to create a more profound impact on chromatin structure and gene expression, leading to enhanced anti-cancer effects.
Synergistic Lethality in Acute Myeloid Leukemia (AML) Cells
Co-treatment with pan-HDAC inhibitor panobinostat (PS) and this compound has demonstrated synergistic lethality against cultured and primary AML blasts. researchgate.netnih.govnih.govashpublications.org This synergistic effect was observed in multiple AML cell lines, including OCI-AML3, MOLM13, and MV4-11, with combination indices (CI) less than 1.0, indicating synergy. researchgate.netashpublications.org
Detailed research findings indicate that this combination significantly inhibited the viability of primary AML blast progenitor cells (BPCs) while sparing normal CD34+ cells. researchgate.netashpublications.org Mechanistically, the combination enhanced this compound-induced chromatin effects and differentiation of AML cells. researchgate.netashpublications.org In vivo studies using immune-depleted mice engrafted with human AML cells showed that co-treatment with this compound and panobinostat significantly improved survival compared to either agent alone, without exhibiting apparent toxicity. researchgate.netnih.govnih.govashpublications.org
The synergistic activity of this compound and panobinostat in AML cells has been associated with a greater depletion of c-Myc expression in primary AML BPCs expressing mutant NPM1. nih.gov Additionally, while other LSD1 and HDAC inhibitor combinations have shown anti-tumor activity in other cancers, the combination of this compound and panobinostat has demonstrated promising pre-clinical activity against AML, warranting further investigation. researchgate.netnih.gov
Cell Line | Combination Index (CI) | Effect |
---|---|---|
OCI-AML3 | < 1.0 | Synergistic |
MOLM13 | < 1.0 | Synergistic |
MV4-11 | < 1.0 | Synergistic |
Primary AML BPCs | Synergistic Lethality | Synergistic |
Combination with BRAF/MEK Inhibitors in Melanoma
In melanoma, particularly in BRAF-mutant cases, combination therapies targeting the MAPK pathway with BRAF and MEK inhibitors are standard. amegroups.orgnih.gov Research has explored the potential of combining this compound with BRAF/MEK inhibitors, considering the role of epigenetic modifications in treatment response and resistance.
Studies have shown that the efficacy of the KDM1A inhibitor this compound in melanoma cells can be dependent on their differentiation state and MAPK activity. nih.govbiorxiv.org this compound was found to be most effective as a single agent in inhibiting undifferentiated melanoma cell populations that were intrinsically insensitive to BRAF/MEK inhibitors. nih.govbiorxiv.org However, the combination of this compound with BRAF/MEK inhibitors generally led to antagonistic interactions in most cell lines. nih.govbiorxiv.org This suggests a complex interplay between LSD1 inhibition, differentiation state, and MAPK pathway signaling in melanoma.
Combination with BET Bromodomain Inhibitors (e.g., OTX015, I-BET762)
BET bromodomain inhibitors, such as OTX015 (birabresib) and I-BET762 (molibresib), are another class of epigenetic regulators that have been investigated in combination with this compound. biorxiv.orgplos.orgresearchgate.netnih.govmdpi.com BET proteins play a role in regulating gene expression by binding to acetylated histones.
In melanoma, BET inhibitors like I-BET762 and OTX015, when combined with BRAF/MEK inhibitors, have shown synergistic cell killing in certain melanoma cell lines, particularly in populations with specific differentiation states. biorxiv.org While the direct combination of this compound with BET inhibitors (without concurrent BRAF/MEK inhibition) is not extensively detailed in the provided results, the synergistic effects observed when BET inhibitors are combined with MAPK pathway inhibitors in specific melanoma contexts suggest potential for multi-epigenetic combination strategies. biorxiv.org
Combination with BRD4 Inhibitors (e.g., JQ1) in Prostate Cancer
The combination of this compound, an LSD1 inhibitor, and JQ1, a BRD4 inhibitor, has been investigated in prostate cancer (PCa) due to the important roles of both LSD1 and BRD4 in epigenetic regulation and prostate tumor development and progression. nih.govnih.govaging-us.com
Studies have shown that the combined treatment with this compound and JQ1 provided synergistic growth inhibition specifically in castration-resistant prostate cancer (CRPC) cells. nih.govnih.govaging-us.com In androgen-sensitive PCa cell lines, knockdown of the androgen receptor (AR) attenuated sensitivity to this compound but not to JQ1. nih.govnih.gov
Interestingly, the effects on cell invasion varied depending on AR expression levels. Treatment with this compound slightly increased invasion in PCa cells with high AR expression but decreased it in cells with low/negative AR expression. nih.govnih.govaging-us.comaging-us.com JQ1 markedly enhanced cell invasion in high AR-expression cells but reduced it in AR low/negative cells. nih.govnih.govaging-us.comaging-us.com However, combined treatment with this compound and JQ1 synergistically reduced cell invasion in PC3 and DU145 cells, which have low/negative AR expression. nih.gov
In vivo studies in mice bearing CRPC xenografts showed that the combination of this compound and JQ1 led to significantly greater inhibition in tumor growth compared to either monotherapy. aging-us.com
Prostate Cancer Type | This compound + JQ1 Effect on Growth Inhibition | This compound Effect on Invasion (High AR) | JQ1 Effect on Invasion (High AR) | This compound + JQ1 Effect on Invasion (Low/Negative AR) |
---|---|---|---|---|
Castration-Resistant (CRPC) | Synergistic | Increased | Markedly Increased | Not specified |
Androgen-Sensitive | Not specified | Increased | Markedly Increased | Synergistically Reduced |
AR Low/Negative | Not specified | Decreased | Reduced | Synergistically Reduced |
Combination with Agents Preventing Mitochondrial Dysfunction
Mitochondrial dysfunction has been identified as a driver of acquired resistance to this compound in Ewing sarcoma. aacrjournals.orgnih.govbiorxiv.orgresearchgate.net Genome-scale CRISPR-Cas9 screens revealed that knockout of genes required for mitochondrial electron transport chain (ETC) complexes III and IV function conferred resistance to this compound. aacrjournals.orgnih.govbiorxiv.orgresearchgate.net
These findings suggest that new therapeutic strategies combining LSD1 inhibitors like this compound with agents that prevent mitochondrial dysfunction may be beneficial in overcoming resistance in Ewing sarcoma models. aacrjournals.orgnih.govbiorxiv.orgresearchgate.net Altered complex III/IV function was found to disrupt the oncogenic program mediated by the EWS/FLI fusion protein and LSD1, and blunted the transcriptomic response to this compound. aacrjournals.orgnih.govbiorxiv.orgresearchgate.net Combining this compound with agents that promote oxidative phosphorylation is proposed as a potential strategy to circumvent these changes and prevent the development of acquired resistance. aacrjournals.orgnih.govbiorxiv.orgresearchgate.net
V. Mechanisms of Resistance to Sp2509
Mitochondrial Dysfunction as a Driver of Resistance
Recent research has identified mitochondrial dysfunction as a key driver of resistance to SP2509, particularly in the context of Ewing sarcoma. researchgate.netaacrjournals.orgnih.govbiorxiv.orgnih.govresearchgate.netaacrjournals.orgaacrjournals.org Genome-scale CRISPR-Cas9 loss-of-function screens have been instrumental in identifying genes whose knockout confers resistance to this compound in Ewing sarcoma cell lines. researchgate.netaacrjournals.orgnih.govbiorxiv.orgnih.govaacrjournals.org These screens have highlighted the involvement of genes essential for the function of the mitochondrial electron transport chain (ETC). researchgate.netaacrjournals.orgnih.govbiorxiv.orgnih.govresearchgate.netaacrjournals.org
Role of Mitochondrial Electron Transport Chain (ETC) Complexes III and IV
Studies have shown that the loss of function in genes required for mitochondrial electron transport chain complexes III (CIII) and IV (CIV) confers resistance to this compound. researchgate.netaacrjournals.orgnih.govbiorxiv.orgnih.govresearchgate.netaacrjournals.org This finding has been validated through various approaches, including genetic knockout, the use of ETC inhibitors, and mitochondrial depletion techniques. researchgate.netaacrjournals.orgnih.govbiorxiv.orgnih.gov The resistance appears to be specific to particular mitochondrial pathways, rather than a general broad mitochondrial dysfunction, as mutations or loss of function in ETC complexes I, II, or V did not confer resistance in some studies. aacrjournals.org For instance, chemical inhibition of the ETC at CIII, but not CI or CV, has been shown to induce resistance to SP-2509 in Ewing sarcoma cell lines. researchgate.net
Disruption of Oncogenic Program Mediated by EWS/FLI and LSD1
Altered function of mitochondrial complexes III and IV has been found to disrupt the oncogenic program mediated by the fusion oncoprotein EWS/FLI and LSD1. researchgate.netaacrjournals.orgnih.govbiorxiv.orgnih.gov EWS/FLI is a key driver of Ewing sarcoma, and LSD1 is a critical co-regulator that is co-opted by EWS/FLI to alter chromatin state and gene expression. frontiersin.org SP-2509, as an LSD1 inhibitor, aims to disrupt this oncogenic program. However, when mitochondrial dysfunction is present due to impaired CIII/CIV function, it blunts the transcriptomic response to SP-2509, effectively interfering with the drug's ability to reverse the EWS/FLI and LSD1-mediated transcriptional deregulation. researchgate.netaacrjournals.orgnih.govbiorxiv.orgnih.gov
Non-Mutational Resistance Mechanisms
Resistance to this compound is not solely mediated by mutations in the target protein LSD1 (KDM1A). nih.govoncotarget.comnih.govresearchgate.net Studies involving whole exome sequencing of this compound-resistant cell lines have revealed an absence of mutations in KDM1A. oncotarget.comnih.gov Instead, resistance appears to be driven, at least in part, through non-mutational or epigenetic avenues. oncotarget.comnih.govresearchgate.net For example, one study identified a mutation in the mitochondrial ribosomal protein L45 (MRPL45) in a significant percentage of drug-resistant cells, suggesting a role for mitochondrial alterations in acquired resistance. aacrjournals.orgoncotarget.com Additionally, resistant cells have shown elevated expression levels of multi-drug resistance genes such as ABCB1, ABCC3, and ABBC5, and decreased expression of the transcriptional repressor RCOR1/CoREST. oncotarget.comresearchgate.net These findings support the concept that resistance to epigenetic inhibitors like this compound can be mediated through epigenetic mechanisms rather than direct target mutations. nih.govresearchgate.net
Altered Transcriptomic Response to this compound
Resistant cells exhibit an altered transcriptomic response compared to sensitive cells upon this compound treatment. researchgate.netaacrjournals.orgnih.govbiorxiv.orgnih.govaacrjournals.org Global transcriptional profiling has shown that altered complex III/IV function blunts the expected transcriptomic response to this compound. researchgate.netaacrjournals.orgnih.govbiorxiv.orgnih.gov While this compound treatment typically causes widespread changes in gene expression in sensitive Ewing sarcoma cells, resistant cells show a blunted transcriptional response. aacrjournals.orgaacrjournals.org This blunted response means that the genes normally regulated by this compound treatment are less responsive to the drug in resistant cells. researchgate.net This altered transcriptomic profile in resistant cells is distinct and can persist even after drug withdrawal, suggesting a stable change. nih.govnih.gov
Here is a summary of some research findings related to this compound resistance mechanisms:
Resistance Mechanism | Key Findings | Relevant Section |
Mitochondrial Dysfunction | Identified as a key driver of resistance. researchgate.netaacrjournals.orgnih.govbiorxiv.orgnih.govresearchgate.netaacrjournals.orgaacrjournals.org | 5.1 |
ETC Complexes III and IV Dysfunction | Loss of function in genes for CIII and CIV confers resistance. researchgate.netaacrjournals.orgnih.govbiorxiv.orgnih.govresearchgate.netaacrjournals.org Validated by genetic and chemical methods. researchgate.netaacrjournals.orgnih.govbiorxiv.orgnih.gov | 5.1.1 |
Disruption of EWS/FLI and LSD1 Program | Altered CIII/CIV function disrupts the oncogenic program mediated by EWS/FLI and LSD1. researchgate.netaacrjournals.orgnih.govbiorxiv.orgnih.gov | 5.1.2 |
Non-Mutational Resistance | Resistance is not primarily due to KDM1A mutations. nih.govoncotarget.comnih.govresearchgate.net Involves mitochondrial alterations (e.g., MRPL45 mutation) and changes in multi-drug resistance genes. aacrjournals.orgoncotarget.comresearchgate.net | 5.2 |
Altered Transcriptomic Response | Resistant cells show a blunted transcriptional response to this compound. researchgate.netaacrjournals.orgnih.govbiorxiv.orgnih.govaacrjournals.org This altered profile can persist. nih.govnih.gov | 5.3 |
Vi. Research Methodologies and Models in Sp2509 Studies
In Vitro Studies
In vitro studies using various cell lines are fundamental to understanding the direct effects of SP2509 at the cellular level. These studies allow for controlled environments to examine cell viability, proliferation, apoptosis, cell cycle progression, and molecular changes in response to this compound treatment.
Cell Lines
A broad spectrum of cancer cell lines has been utilized to assess the efficacy of this compound across different cancer types. These include, but are not limited to:
Hematological Cancers: OCI-AML3, MV4-11, MOLM13 (Acute Myeloid Leukemia - AML) selleckchem.comselleckchem.comnih.govsalariuspharma.com
Solid Tumors:
DU145 (Prostate Cancer) oup.com
AN3 Ca (Endometrial Cancer)
BT-20, MCF-7, T-47D (Breast Cancer) nih.gov
HT29 (Colorectal Cancer)
MIA PaCa-2, PANC-1, PK-1, KLM-1 (Pancreatic Cancer) researchgate.net
SK-N-MC, A673 (Ewing Sarcoma) aacrjournals.org
Caki, ACHN (Renal Cancer) stemcell.com
U87MG (Glioblastoma)
Y79, Weri-RB1 (Retinoblastoma) nih.govnih.gov
MRC-5 (Lung Fibroblasts)
These cell lines represent diverse cancer types and genetic backgrounds, allowing researchers to evaluate the breadth of this compound's potential anti-cancer activity. Studies using AML cell lines like OCI-AML3 have shown that this compound inhibits colony growth and induces apoptosis. selleckchem.comselleckchem.comnih.gov In retinoblastoma cell lines Y79 and Weri-RB1, this compound inhibited cell viability and induced G0/G1 cell cycle arrest and apoptosis. nih.gov
High-Throughput Drug Screening Assays
High-throughput screening (HTS) assays have been instrumental in identifying this compound as a compound with specific biological activity. These assays allow for the rapid screening of large libraries of compounds against a particular target or pathway. This compound was identified as a potent inhibitor of the JAK/STAT3 signaling pathway through a high-throughput drug screening based on a STAT3-driven luciferase expression system. oup.comresearchgate.net HTS cell viability assays have also been used to assess the synergistic effects of this compound in combination with other therapeutic agents in cell lines like those from Ewing sarcoma. nih.gov
Cellular Assays
Various cellular assays are employed to investigate the specific effects of this compound on cell behavior and fate. These include:
Apoptosis Assays: Measuring the induction of programmed cell death, often using techniques like Annexin V-FITC/PI staining followed by flow cytometry or by detecting apoptotic markers like cleaved caspase-3 and PARP via Western blot. nih.govsalariuspharma.comoup.comstemcell.comnih.govmedchemexpress.combiorxiv.org this compound has been shown to induce apoptosis in various cancer cell lines, including AML and retinoblastoma cells. nih.govsalariuspharma.comnih.gov
Cell Cycle Analysis: Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) using flow cytometry. oup.comnih.govmdpi.com this compound has been observed to induce cell cycle arrest, specifically at the G0/G1 phase in some cell lines. oup.comnih.gov
Colony Formation Assays: Assessing the ability of single cells to grow and form colonies, which is a measure of long-term cell proliferation and survival. selleckchem.comselleckchem.comnih.govnih.govmedchemexpress.combiorxiv.orgmdpi.comresearchgate.net this compound treatment has been shown to significantly inhibit colony formation in AML and retinoblastoma cells. selleckchem.comselleckchem.comnih.govnih.gov
Cell Viability Assays: Quantifying the number of viable cells after treatment, commonly using methods like MTT or CellTiter-Glo assays. aacrjournals.orgnih.gov These assays demonstrate the dose- and time-dependent inhibitory effects of this compound on cell growth. nih.gov
Data from cell viability and apoptosis assays in retinoblastoma cell lines Y79 and Weri-RB1 demonstrate the inhibitory effects of this compound:
Cell Line | This compound IC50 (48h) | This compound IC50 (72h) | Apoptosis Rate (Y79, 5 µM this compound, 48h) | Apoptosis Rate (Weri-RB1, 2 µM this compound, 48h) |
Y79 | 1.22 µM | 0.47 µM | 31.3% | - |
Weri-RB1 | 0.73 µM | 0.24 µM | - | 39.64% |
This compound also significantly increased the percentage of cells in the G0/G1 phase in Y79 and Weri-RB1 cells. nih.gov
Molecular Biology Techniques
To investigate the molecular mechanisms underlying this compound's effects, various molecular biology techniques are employed:
Western Blot: Used to detect and quantify specific proteins, allowing researchers to examine changes in protein expression levels, post-translational modifications (like histone methylation), and the activation of signaling pathways in response to this compound. nih.govnih.govresearchgate.netnih.govmedchemexpress.combiorxiv.orgglpbio.commyadlm.org Western blot analysis has confirmed that this compound treatment leads to increased levels of H3K4Me2, consistent with LSD1 inhibition. nih.govmedchemexpress.com It has also been used to assess the impact of this compound on proteins involved in apoptosis (cleaved caspase 3, PARP), cell cycle regulation (Cyclin D1, c-Myc), and signaling pathways (JAK/STAT3, β-catenin). oup.comresearchgate.netnih.govnih.gov
RT-qPCR (Reverse Transcription Quantitative PCR): Used to measure the expression levels of specific genes at the mRNA level. nih.govmedchemexpress.comglpbio.comnzytech.comnih.gov This technique helps determine how this compound affects gene transcription. RT-qPCR has been used to assess the expression of genes downstream of pathways affected by this compound, such as JAK/STAT3 target genes. researchgate.net
RNA-seq (RNA Sequencing): Provides a comprehensive analysis of the transcriptome, allowing for the identification of all RNA molecules present in a sample and the quantification of gene expression levels on a genome-wide scale. nih.govnih.govmyadlm.orgnzytech.comnih.gov RNA-seq has been utilized to analyze the changes in mRNA expression profiles in cells treated with this compound, providing insights into the broader transcriptional impact of LSD1 inhibition. nih.govnih.gov
ChIP-Seq (Chromatin Immunoprecipitation Sequencing): Used to identify the binding sites of DNA-binding proteins (such as transcription factors or modified histones) across the entire genome. nih.govmedchemexpress.comcellsignal.com While not explicitly detailed in the provided snippets for this compound studies specifically, ChIP-Seq is a standard technique for studying the effects of LSD1 inhibitors on histone methylation patterns (e.g., H3K4me2) at a genome-wide level, which is a primary target of this compound.
Enzyme Activity Assays
Direct measurement of enzyme activity is crucial to confirm the inhibitory effect of this compound on its target, LSD1, and to assess its selectivity against other related enzymes.
LSD1 Activity Assays: These cell-free assays measure the ability of this compound to inhibit the demethylation activity of recombinant LSD1 enzyme. selleckchem.comselleckchem.comnih.govmedchemexpress.comglpbio.com this compound has been shown to be a potent inhibitor of LSD1 with an IC50 of 13 nM. selleckchem.comselleckchem.comnih.govmedchemexpress.comglpbio.com
MAO (Monoamine Oxidase) Activity Assays: Assays for MAO-A and MAO-B activity are performed to determine the selectivity of this compound, as LSD1 shares structural similarities with MAOs. selleckchem.comselleckchem.comnih.govmedchemexpress.comglpbio.com Studies have demonstrated that this compound shows no significant activity against MAO-A and MAO-B at concentrations much higher than its IC50 for LSD1, indicating its selectivity. selleckchem.comselleckchem.comnih.govmedchemexpress.comglpbio.comacs.org
Other Enzyme Assays: Assays for enzymes like lactate dehydrogenase and glucose oxidase have also been performed to further confirm the specificity of this compound. selleckchem.comselleckchem.comnih.govmedchemexpress.com this compound has shown no activity against these enzymes. selleckchem.comselleckchem.comnih.govmedchemexpress.com
Enzyme Inhibition Data for this compound:
Enzyme | IC50 (nM) | Selectivity |
LSD1 | 13 | Selective |
MAO-A | >300,000 | No activity |
MAO-B | >300,000 | No activity |
Lactate Dehydrogenase | Inactive | No activity |
Glucose Oxidase | Inactive | No activity |
In Vivo Studies
In vivo studies using animal models, primarily mouse xenograft models, are essential for evaluating the efficacy of this compound in a complex biological system and its potential to inhibit tumor growth or viral replication in a living organism.
Xenograft Models: These models involve implanting human cancer cells into immunocompromised mice. salariuspharma.comoup.comstemcell.comnih.gov this compound treatment has been shown to inhibit tumor growth in various xenograft models, including those for AML, retinoblastoma, and lung cancer. salariuspharma.comoup.comstemcell.comnih.govnih.gov Studies in AML xenograft models using NOD/SCID mice engrafted with OCI-AML3 cells demonstrated that this compound treatment alone improved survival. salariuspharma.com
Primary AML Cell Engraftment Models: Immune-depleted mice (such as NSG mice) engrafted with primary human AML cells have been used to evaluate this compound's activity against more clinically relevant models of the disease. salariuspharma.commedchemexpress.com These studies have shown that this compound exhibits anti-AML activity in these models. salariuspharma.com
Autochthonous Transgenic Mouse Models: Genetically engineered mouse models that spontaneously develop tumors have also been utilized, such as models for lung adenocarcinoma driven by specific mutations (EGFR or KRAS). researchgate.net Studies using these models have indicated that LSD1 inhibition with HCI-2509 (an analog of this compound) can significantly reduce tumor formation and progression. researchgate.net
These in vivo models provide valuable data on the anti-tumor efficacy of this compound and its effects on tumor growth and survival in a living system. salariuspharma.comoup.comstemcell.comnih.govnih.gov
Xenograft Mouse Models (e.g., Ewing Sarcoma, AML, Renal Cancer, Lung Cancer, Retinoblastoma)
Xenograft models involve the transplantation of human cancer cells or tumor tissue into immunocompromised mice. These models are widely used to assess the in vivo efficacy of potential therapeutic agents like this compound against specific human cancer types. Studies using xenograft models have explored the effects of this compound in several malignancies, including Ewing Sarcoma, Acute Myeloid Leukemia (AML), Renal Cancer, Lung Cancer, and Retinoblastoma.
In Ewing Sarcoma, the LSD1 inhibitor HCI2509, related to this compound, has been shown to disrupt the oncogenic transcriptional activity of EWS/ETS fusion proteins in xenograft models derived from patient cell lines mdpi.com. This compound has demonstrated potent activity against AML, non-small cell lung cancer (NSCLC), and clear cell renal cell carcinoma (ccRCC) in vitro and in xenograft models unimi.it. Specifically, a study on clear cell renal cell carcinoma revealed that this compound significantly suppressed cell proliferation, induced G1/S phase arrest, and mitigated renal xenograft tumor growth nih.gov. In retinoblastoma, this compound inhibited tumor growth in Y79 xenograft models nih.gov.
Research findings from xenograft studies highlight this compound's ability to inhibit tumor growth and affect cell cycle progression in various cancer types.
Cancer Type | Model Details | Key Findings in Xenograft Models | Source |
Ewing Sarcoma | Patient-derived cell line xenografts | Disrupted oncogenic transcriptional activity of EWS/ETS fusion proteins (using HCI2509) | mdpi.com |
AML | Human AML cell xenografts | Potent anti-AML activity | unimi.it |
Renal Cancer (ccRCC) | Human ccRCC cell xenografts | Suppressed cell proliferation, induced G1/S arrest, mitigated tumor growth | nih.gov, unimi.it |
Lung Cancer (NSCLC) | Human NSCLC cell xenografts | Potent activity | unimi.it |
Retinoblastoma | Y79 cell xenografts | Significant inhibition of tumor growth | nih.gov |
Immune-Depleted Mouse Models
Immune-depleted mouse models, often used for xenograft studies, are particularly relevant when evaluating the direct effects of a compound on human cancer cells without the confounding influence of a fully functional host immune system. As mentioned in the previous section, immune-depleted mice are commonly used for engraftment of human cancer cells to create xenograft models.
Studies utilizing immune-depleted mice engrafted with human AML cells have shown that treatment with this compound alone significantly improved the survival of these mice. nih.gov. Co-treatment with this compound and a pan-HDAC inhibitor also demonstrated significantly better survival in immune-depleted mice engrafted with AML cells, without exhibiting toxicity nih.gov. These findings suggest that this compound possesses intrinsic anti-AML activity in vivo, even in the absence of a robust adaptive immune response.
Model Type | Engrafted Cells | Key Findings in Immune-Depleted Models | Source |
Immune-depleted mice | Cultured or primary human AML cells | This compound treatment alone significantly improved survival. Co-treatment with pan-HDAC inhibitor showed synergistic lethality and improved survival. | nih.gov |
Autochthonous Transgenic Mouse Models
Autochthonous transgenic mouse models are genetically engineered to develop cancer spontaneously, mimicking the natural progression of the disease in humans more closely than xenograft models. These models retain an intact immune system, allowing for the study of the interplay between the compound, the tumor, and the host immune response.
Research using autochthonous transgenic mouse models has been conducted to investigate the effects of LSD1 inhibition, including potentially by compounds like this compound, in specific cancer types such as lung adenocarcinoma (LUAD) and Head and Neck Squamous Cell Carcinoma (HNSCC) researchgate.netresearchgate.netbu.edu. Studies in LUAD models have explored LSD1 inhibition as a therapeutic option researchgate.net. In HNSCC models, this compound treatment has been shown to reduce tumor volume and promote the accumulation of immune cells, including CD4+ and CD8+ T cells, and dendritic cells bu.edubiorxiv.org. This compound treatment in a chronic tobacco carcinogen-induced HNSCC model showed a dose-dependent decrease in tumor size biorxiv.org. Furthermore, studies in humanized mouse models of HNSCC also showed that this compound attenuated the tumor phenotype and increased CD4+ and CD8+ T cell infiltration biorxiv.org.
These models are valuable for evaluating the impact of this compound on tumor development within a native microenvironment and its potential to modulate the immune response.
Cancer Type | Model Details | Key Findings in Autochthonous/Transgenic Models | Source |
Lung Adenocarcinoma (LUAD) | Two autochthonous transgenic mouse models | Investigated LSD1 inhibition as a therapeutic option; HCI‐2509 (related to this compound) reduced cell growth and inhibited invasion in vitro. | researchgate.net, researchgate.net |
Head and Neck Squamous Cell Carcinoma (HNSCC) | Syngeneic, chronic carcinogen-induced, humanized, and Kdm1a knockout models | This compound reduced tumor volume, promoted accumulation of CD4+ and CD8+ T cells and dendritic cells, increased immune response genes. Dose-dependent decrease in tumor size in carcinogen-induced model. Attenuated tumor phenotype and increased T cell infiltration in humanized models. | biorxiv.org, bu.edu, biorxiv.org |
Vii. Future Directions and Research Gaps
Elucidation of Complete Molecular Mechanisms of Action
While SP2509 is recognized as a potent and reversible inhibitor of lysine-specific demethylase 1 (LSD1), with an IC50 of 13 nM, the complete spectrum of its molecular mechanisms of action is still being elucidated stemcell.com. This compound disrupts the formation of complexes that regulate gene expression related to cell growth and apoptosis in cancer cells by inhibiting LSD1 stemcell.com. It has been shown to increase levels of dimethylated histone 3 lysine 4 (H3K4me2) by inhibiting LSD1 activity nih.govarvojournals.org. In retinoblastoma cells, this is consistent with data reported in the literature nih.govarvojournals.org. The antitumor mechanism of this compound in retinoblastoma is at least partially mediated by the suppression of the β-catenin pathway arvojournals.org. In Utx-deficient cells, this compound inhibits the demethylation activity of LSD1 on H3K4, thereby rescuing the expression of differentiation-related genes and tumor suppressors researchgate.net. This suggests that this compound reverses the reduction in H3K4 methylation in these cells, leading to increased expression of these genes and promoting differentiation researchgate.net.
Beyond its direct enzymatic inhibition, this compound has been shown to affect LSD1 independently of its demethylase function pnas.orgresearchgate.net. Research indicates that this compound acts as an allosteric inhibitor, blocking these demethylase-independent functions pnas.orgresearchgate.net. Computational docking studies suggest this compound binds to the H3 pocket region of LSD1, adjacent to the basal helix Sα1 pnas.org. This binding site functions as an allosteric site pnas.org. This compound treatment can lead to LSD1 protein instability, reducing its half-life, and can also disrupt the interaction between LSD1 and ZNF217, an effect not seen with catalytic inhibitors pnas.org. Further studies are needed to fully characterize the LSD1-ZNF217 transcriptional activator complex and the precise mechanisms by which this compound disrupts this interaction pnas.org. Additionally, while this compound has been shown to engage the unfolded protein/endoplasmic reticulum (ER) stress response in Ewing sarcoma cells, the precise mechanism by which it induces apoptosis remains unknown nih.govaacrjournals.org.
Further Investigation of LSD1-Independent Effects
Accumulating evidence highlights the importance of further investigating the LSD1-independent effects of this compound stemcell.comresearchgate.net. While this compound potently inhibits LSD1 in vitro and shows effectiveness against tumor cells, identifying the potential targets responsible for its interesting anticancer effects, beyond LSD1 enzymatic activity, is crucial researchgate.net. Studies have reported that this compound exhibits tumor-suppressive functions in various diseases, but its complete molecular mechanism, particularly the LSD1-independent aspects, is not fully clear oup.com.
Research in castration-resistant prostate cancer (CRPC) has demonstrated that this compound blocks important demethylase-independent functions of LSD1 and suppresses the viability of CRPC cells pnas.orgresearchgate.net. This suggests that strategies targeting LSD1 protein stability or important coactivators like ZNF217, rather than solely its demethylase function, may be viable for controlling prostate cancer researchgate.net. This compound has been shown to disrupt the interaction of LSD1 with ZNF217, an effect not achievable with catalytic inhibitors pnas.org. This unique mode of action, disrupting protein-protein interactions like TBX2-LSD1 and TBX2-GR, has been observed in CRPC, revealing a distinct aspect of this compound's activity researchgate.net. Further research is needed to fully understand these non-canonical, demethylase-independent mechanisms and their contribution to this compound's therapeutic effects pnas.org.
Development of Novel Combination Therapies
The development of novel combination therapies involving this compound is a significant area for future research plos.orgnih.gov. Given that acquired resistance to single-agent small molecules is a challenge in cancer therapy, developing combination strategies is essential to enhance future clinical trial outcomes nih.gov. Pre-clinical studies have explored the efficacy of combining this compound with other agents, particularly in cancer models.
In acute myeloid leukemia (AML), co-treatment with the pan-histone deacetylase (HDAC) inhibitor panobinostat and this compound demonstrated synergistic lethality against cultured and primary AML blasts researchgate.netnih.gov. This combination significantly improved the survival of mice engrafted with human AML cells without exhibiting toxicity researchgate.netnih.gov. These findings suggest that the combination of an LSD1 antagonist and a pan-HDI is a promising therapy warranting further testing against AML researchgate.netnih.gov.
In Ewing sarcoma, synergistic activity has been observed when this compound is paired with topoisomerase inhibitors or romidepsin (an HDAC inhibitor) plos.org. The addition of this compound after treatment with second-line conventional combination therapy agents enhanced the treatment effect plos.org. These findings suggest promising combination treatment strategies utilizing epigenetic agents in Ewing sarcoma plos.org.
While a study in retinoblastoma did not find obvious synergistic effects between this compound and cisplatin, it highlighted the need for further experiments on combinations with other drugs that may be more effective arvojournals.org. Exploring combinations that target different pathways or resistance mechanisms could improve therapeutic outcomes.
Understanding and Overcoming Drug Resistance
Understanding and overcoming drug resistance is a critical challenge for the clinical success of this compound and its analogs plos.orgnih.gov. Acquired resistance to single-agent targeted therapies is common, necessitating a deeper understanding of potential drug resistance pathways nih.gov.
In Ewing sarcoma, studies have investigated mechanisms of acquired resistance to this compound. Interestingly, direct mutation of KDM1A (the gene encoding LSD1) does not appear to be the primary mechanism of resistance nih.govnih.gov. Instead, drug-resistant cells develop a distinct, non-reversible transcriptional profile characterized by enhanced expression of extracellular matrix proteins nih.gov. Mitochondrial dysfunction has also been identified as a driver of this compound drug resistance in Ewing sarcoma nih.govaacrjournals.orgbiorxiv.org. A genome-wide CRISPR/Cas9 screen revealed that the loss of genes important for mitochondrial function, specifically in electron transport chain complexes III and IV, conferred resistance to this compound aacrjournals.orgbiorxiv.org. This mitochondrial dysfunction alters the transcriptional program enforced by EWS/FLI and LSD1 and blunts the transcriptomic response to this compound nih.govbiorxiv.org.
Overcoming this compound resistance may involve combination strategies. In Ewing sarcoma, drug-resistant cells demonstrated greater sensitivity to HDAC inhibitors like vorinostat and entinostat, suggesting their potential use to overcome initial resistant cell populations nih.gov. Combining LSD1 inhibitors with agents that promote oxidative phosphorylation may also be useful to circumvent resistance driven by mitochondrial dysfunction nih.gov. Further studies are required to define the mechanisms of this compound resistance fully and to guide combinatorial treatment methods to circumvent patient drug resistance aacrjournals.org.
Exploration of this compound in Other Disease Areas (Beyond Cancer and Antiviral)
While this compound has been primarily investigated for its potential in cancer and antiviral applications, its exploration in other disease areas represents a future research direction. The role of LSD1, the primary target of this compound, extends beyond these areas, suggesting potential therapeutic applications in other conditions where LSD1 is implicated.
Recent research has indicated that this compound functions as a novel ferroptosis inhibitor by reducing intracellular iron levels in vascular smooth muscle cells researchgate.net. This protective effect on ferroptosis, demonstrated by increased cell viability and reduced cellular lipid peroxidation, suggests a potential application in cardiovascular diseases or other conditions where ferroptosis plays a role researchgate.net. This compound inhibits the expression of transferrin receptor (TfR) and ferritin, leading to a reduction in intracellular iron levels, thereby blocking ferroptosis researchgate.net. This finding opens up new avenues for investigating this compound's therapeutic potential beyond its established uses.
Given the involvement of epigenetic mechanisms in a wide range of diseases, including neurological disorders, inflammatory conditions, and fibrotic diseases, further research could explore the therapeutic utility of modulating LSD1 activity with compounds like this compound in these contexts.
Translational Research and Clinical Development of Analogs (e.g., SP2577)
Translational research and the clinical development of this compound analogs, such as seclidemstat (SP2577), are crucial steps towards bringing LSD1 inhibition to patients nih.govacs.orgsec.govresearchgate.net. SP2577 is an analog of this compound that is currently in clinical trials for various cancers, including relapsed or refractory Ewing sarcoma and advanced solid tumors nih.govacs.orgsec.govresearchgate.net.
SP2577 is described as a first-in-class, orally bioavailable, small molecule with reversible and noncompetitive selective inhibition of LSD1 researchgate.net. It is hypothesized to have therapeutic advantages over other LSD1 inhibitors in clinical development due to its different binding manner and its ability to more comprehensively inhibit LSD1's scaffolding properties in addition to its enzymatic activity sec.gov. Preclinical studies have shown that SP2577 can inhibit cell growth across various cancer cell types sec.gov.
Q & A
Q. What is the primary mechanism of SP2509 in cancer research?
this compound is a selective and reversible LSD1 (lysine-specific demethylase 1) inhibitor with an IC50 of 13 nM. It increases H3K4 methylation by blocking LSD1 activity, leading to transcriptional activation of tumor-suppressor genes (e.g., p21, p53, C/EBPα). Additionally, this compound inhibits the JAK/STAT3 pathway, downregulating pro-survival genes like Bcl-xL, c-Myc, and Cyclin D1 . Methodological Insight: Use STAT3-driven luciferase reporter assays to validate JAK/STAT3 inhibition and chromatin immunoprecipitation (ChIP) to measure H3K4me3 enrichment at target gene promoters .
Q. Which experimental models are commonly used to study this compound?
In vitro: AML cell lines (OCI-AML3, MV4-11, MOLM13) are treated with this compound (250–1000 nM) to assess apoptosis (via flow cytometry for sub-G1 populations) and clonogenic survival (colony formation assays) . In vivo: NOD/SCID mice bearing OCI-AML3 xenografts are administered this compound (25 mg/kg, i.p., twice weekly) to evaluate survival and tumor regression .
Q. How does this compound induce apoptosis in cancer cells?
this compound downregulates anti-apoptotic proteins Bcl-2 (transcriptionally) and Mcl-1 (post-translationally via proteasomal degradation). Caspase-dependent apoptosis is confirmed using pan-caspase inhibitors (e.g., z-VAD) and Western blotting for PARP cleavage . Methodological Insight: Combine this compound with proteasome inhibitors (MG132) to reverse Mcl-1 degradation or use Bcl-2-overexpressing cell lines to validate functional rescue .
Advanced Research Questions
Q. How can researchers address contradictory findings on this compound’s LSD1 dependency?
Evidence suggests this compound retains efficacy in LSD1-knockout cells, indicating off-target effects . To validate LSD1-specific mechanisms:
Q. What experimental designs optimize this compound combination therapies?
this compound synergizes with pan-HDAC inhibitors (e.g., panobinostat) in AML models. Key steps:
Q. How does this compound selectively target cancer cells over normal cells?
this compound induces apoptosis in renal (Caki, ACHN) and glioblastoma (U87MG) cells but spares normal cells (MC, TCMK-1). Validate selectivity using:
- Cell viability assays (MTT/CCK-8) across cell types.
- Transcriptomic analysis to identify cancer-specific pathways (e.g., JAK/STAT3 hyperactivity) .
Q. What methodologies confirm this compound’s role in transcriptional regulation?
Q. How can this compound’s novel therapeutic applications be explored (e.g., colorectal cancer)?
this compound inhibits hTERT reactivation in colorectal cancer by blocking iron-mediated telomerase activation. Key approaches:
- Use telomerase activity assays (TRAP) to quantify this compound effects.
- Validate tumor growth inhibition in patient-derived xenograft (PDX) models .
Key Considerations for Experimental Design
- Dose Optimization : this compound exhibits biphasic effects (e.g., apoptosis peaks at 500 nM in OCI-AML3 cells) .
- Off-Target Profiling : Screen for JAK/STAT3 and iron-dependent pathways to account for LSD1-independent effects .
- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) for multi-group comparisons .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。